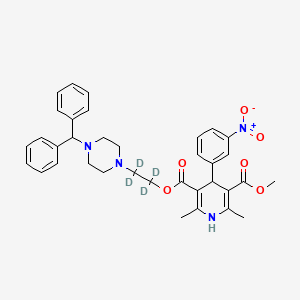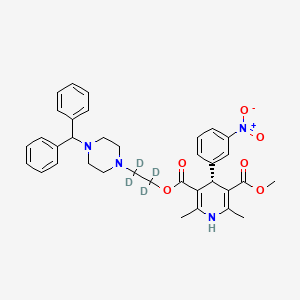
Dihydro Ketoprofen-13C,d3(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro ketoprofen-13C,d3 (also known as DHK-13C,d3) is a mixture of diastereomers derived from the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. It is a stable, non-volatile, non-aromatic, and non-toxic compound that has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, pharmacology, and toxicology. DHK-13C,d3 is also used in the synthesis of other compounds, such as the active metabolite of ketoprofen, 5-hydroxy ketoprofen-13C,d3.
Wissenschaftliche Forschungsanwendungen
DHK-13C,d3 has a wide range of applications in scientific research. It is used as a model compound for studying the pharmacokinetics and metabolism of ketoprofen, as well as for the development of new drugs. It is also used to study the mechanism of action of ketoprofen, as well as its biochemical and physiological effects. DHK-13C,d3 is also used in the synthesis of other compounds, such as 5-hydroxy ketoprofen-13C,d3, which is the active metabolite of ketoprofen.
Wirkmechanismus
The mechanism of action of DHK-13C,d3 is similar to that of ketoprofen. It is an NSAID that works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By blocking the production of prostaglandins, DHK-13C,d3 reduces inflammation and pain.
Biochemical and Physiological Effects
DHK-13C,d3 has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the production of proinflammatory cytokines. It has also been shown to reduce the risk of cardiovascular disease, to reduce the risk of cancer, and to reduce the risk of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DHK-13C,d3 in lab experiments is that it is a stable, non-volatile, non-aromatic, and non-toxic compound. This makes it easier to work with and more reliable for use in experiments. One limitation of using DHK-13C,d3 in lab experiments is that it is a mixture of diastereomers, which means that it may not produce consistent results in experiments.
Zukünftige Richtungen
There are numerous potential future directions for DHK-13C,d3 research. These include further research into its pharmacokinetics and metabolism, as well as its biochemical and physiological effects. Additionally, research into the synthesis of other compounds derived from DHK-13C,d3, such as 5-hydroxy ketoprofen-13C,d3, could lead to the development of new drugs. Finally, further research into the mechanism of action of DHK-13C,d3 could lead to the development of more effective treatments for inflammation and pain.
Synthesemethoden
The synthesis of DHK-13C,d3 involves the conversion of ketoprofen to its 13C-labeled dihydro derivative. This is achieved through a series of chemical reactions, including the reduction of ketoprofen with sodium borohydride and the subsequent deuteration of the resulting dihydro ketoprofen with deuterium oxide. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated as a mixture of diastereomers.
Eigenschaften
IUPAC Name |
3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIDAVUDXDUPS-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)



![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)




